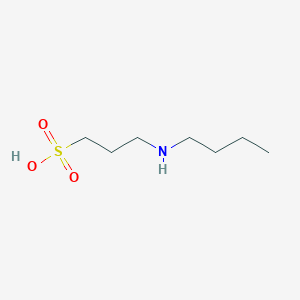

1-Propanesulfonic acid, 3-(butylamino)-

Description

1-Propanesulfonic acid, 3-(butylamino)- (CAS 1119-24-0) is an organosulfonic acid derivative with the molecular formula C₇H₁₇NO₃S and a molecular weight of 195.28 g/mol . Structurally, it features a sulfonic acid group (-SO₃H) at position 1 of the propane backbone and a butylamino group (-NH-C₄H₉) at position 2. This compound is part of a broader class of aminoalkylsulfonic acids, which are widely used in biochemical and industrial applications due to their amphiphilic properties and buffering capabilities.

Key properties include:

- Hydrogen bond donors/acceptors: 2 and 4, respectively.

- Solubility: Likely polar due to the sulfonic acid group, but moderated by the hydrophobic butyl chain.

Properties

CAS No. |

1119-24-0 |

|---|---|

Molecular Formula |

C7H17NO3S |

Molecular Weight |

195.28 g/mol |

IUPAC Name |

3-(butylamino)propane-1-sulfonic acid |

InChI |

InChI=1S/C7H17NO3S/c1-2-3-5-8-6-4-7-12(9,10)11/h8H,2-7H2,1H3,(H,9,10,11) |

InChI Key |

ZZVWIMPMMGCOMR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNCCCS(=O)(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes the structural and functional differences between 1-propanesulfonic acid, 3-(butylamino)- and analogous compounds:

Structural and Functional Insights :

Alkyl Chain Length and Hydrophobicity: The butylamino group in the target compound provides moderate hydrophobicity, shorter than the cyclohexyl group in CAPS or the dodecyl chain in N-Dodecyl derivatives. This impacts solubility and micelle-forming ability. CAPS, with its bulky cyclohexyl group, is less water-soluble but effective in high-pH buffers , while CHAPS’s cholamidopropyl group enhances membrane protein stabilization .

Ionic Character :

- Unlike CHAPS (zwitterionic) or N-Dodecyl derivatives (quaternary ammonium), the target compound is a primary amine-sulfonic acid, giving it a net negative charge at neutral pH. This affects its interaction with biomolecules and suitability as a detergent.

Buffering Capacity: CAPS is widely used in alkaline conditions (pKa ~10.4), whereas the butylamino derivative’s pKa is likely lower due to the less electron-donating alkyl chain, narrowing its buffering range.

Specialized Modifications: Fluorinated derivatives (e.g., 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]-1-propanesulfonic acid) exhibit unique chemical resistance and thermal stability, making them valuable in industrial coatings but distinct from the target compound .

Research and Industrial Relevance

- Biochemical Buffers: CAPS and CHAPS dominate in protein studies, but the butylamino variant could serve niche roles in custom buffer formulations requiring intermediate hydrophobicity .

- Surfactant Chemistry: Longer-chain derivatives (e.g., N-Dodecyl) are superior detergents, while shorter chains like butylamino may be explored for mild solubilization .

- Safety Considerations: Aminoalkylsulfonic acids generally require careful handling due to skin/eye irritation risks (e.g., CAPS’s hazards in ). The butylamino compound’s toxicity profile remains underexplored but likely aligns with Category 2–4 hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.